molecular formula C38H56N8O10S2 B12721162 2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) CAS No. 49845-74-1

2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate)

Cat. No.: B12721162
CAS No.: 49845-74-1
M. Wt: 849.0 g/mol
InChI Key: YFHSNCOUDBQMCI-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) is a complex organic compound known for its role as a platelet inhibitor. It is chemically described as a pyrimidopyrimidine derivative, specifically substituted by piperidin-1-yl groups at positions 4 and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves multiple stages:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield. The process involves the use of large reactors and continuous monitoring of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrimidopyrimidine compounds .

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves the inhibition of adenosine uptake into platelets, endothelial cells, and erythrocytes. This inhibition increases local concentrations of adenosine, which acts on the platelet A2-receptor, stimulating platelet adenylate cyclase and increasing cyclic-3’,5’-adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation in response to various stimuli such as platelet activating factor (PAF), collagen, and adenosine diphosphate (ADP) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol is unique due to its dual mechanism of action involving both adenosine uptake inhibition and cAMP level modulation. This dual action makes it particularly effective in preventing platelet aggregation and thromboembolic events .

Properties

CAS No.

49845-74-1

Molecular Formula

C38H56N8O10S2

Molecular Weight

849.0 g/mol

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C24H40N8O4.2C7H8O3S/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h33-36H,1-18H2;2*2-5H,1H3,(H,8,9,10)

InChI Key

YFHSNCOUDBQMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO

Origin of Product

United States

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